molecular formula C14H17NO2 B1630230 1-(2,2-Dimethylpropyl)-1H-indole-3-carboxylic acid CAS No. 739365-09-4

1-(2,2-Dimethylpropyl)-1H-indole-3-carboxylic acid

Cat. No. B1630230
M. Wt: 231.29 g/mol
InChI Key: XNDDVADNOREXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethylpropyl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,2-Dimethylpropyl)-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2-Dimethylpropyl)-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

739365-09-4

Product Name

1-(2,2-Dimethylpropyl)-1H-indole-3-carboxylic acid

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)indole-3-carboxylic acid

InChI

InChI=1S/C14H17NO2/c1-14(2,3)9-15-8-11(13(16)17)10-6-4-5-7-12(10)15/h4-8H,9H2,1-3H3,(H,16,17)

InChI Key

XNDDVADNOREXGM-UHFFFAOYSA-N

SMILES

CC(C)(C)CN1C=C(C2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(C)(C)CN1C=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1H-Indole-3-carboxylic acid (208 mg) was dissolved in N,N-dimethylformamide (10 ml), then sodium hydride (154 mg) was added thereto, and the mixture was stirred for 10 minutes at room temperature. Neopentyl iodide (0.25 ml) was added to the reaction solution and stirred for 15 hours at 80° C. Water was added to the reaction mixture which was then washed with ethyl acetate. The aqueous phase was adjusted to pH 6 by 1 N hydrochloric acid, extracted with ethylacetate, and the extract was washed with a saturated saline solution and dried over sodium sulfate anhydrous. The resulting product was concentrated under reduced pressure, and the residue was purified by column chromatography (eluting solvent; n-hexane:ethyl acetate 4:1) to give the title compound (264 mg, Y.:89%).
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
89%

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